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Compound of Interest

Compound Name: 3-Chloropyridazine-4-carbonitrile

Cat. No.: B072934 Get Quote

An In-Depth Technical Guide to 3-Chloropyridazine-4-carbonitrile: Properties, Synthesis, and

Reactivity

Introduction
3-Chloropyridazine-4-carbonitrile is a highly functionalized heterocyclic compound of

significant interest to the fields of medicinal chemistry and drug development. As a substituted

pyridazine, it belongs to a class of nitrogen-containing heterocycles known as diazines, which

are prevalent scaffolds in numerous biologically active molecules. The pyridazine ring is

inherently electron-deficient, a characteristic that is further amplified by the presence of two

powerful electron-withdrawing groups: a chloro substituent at the 3-position and a nitrile group

at the 4-position. This electronic profile makes 3-Chloropyridazine-4-carbonitrile an

exceptionally versatile building block, primed for a variety of chemical transformations.

This guide provides a comprehensive overview of its core chemical properties, a plausible and

robust synthesis protocol, detailed spectroscopic characterization, and an exploration of its key

reaction pathways. The insights herein are tailored for researchers, scientists, and drug

development professionals seeking to leverage this potent intermediate for the synthesis of

novel chemical entities.

Physicochemical and Spectroscopic Profile
The precise identification and characterization of a chemical intermediate are paramount for its

successful application in multi-step synthesis.
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Core Physicochemical Data
The fundamental properties of 3-Chloropyridazine-4-carbonitrile are summarized below. It is

critical to note that while some properties are predicted, they serve as a reliable guide for

experimental design.

Property Value Source(s)

CAS Number 1445-56-3 [1][2]

Molecular Formula C₅H₂ClN₃ [1][2]

Molecular Weight 139.54 g/mol [3]

Appearance
White to yellow or brown

solid/semi-solid
[1]

Boiling Point
362.9°C at 760 mmHg

(Predicted)
[3][4]

Melting Point
Not experimentally reported in

surveyed literature
[4]

Storage
Store in freezer (-20°C) under

an inert atmosphere
[1]

Spectroscopic Analysis
Confirming the identity and purity of 3-Chloropyridazine-4-carbonitrile relies on standard

spectroscopic techniques. Below is an expert analysis of the expected spectral data.

The proton NMR spectrum is expected to be simple and highly characteristic. The pyridazine

ring contains two protons, which will appear as two distinct signals in the aromatic region

(typically δ 8.0-9.5 ppm).

H5 Proton: This proton is adjacent to the electron-withdrawing nitrile group and a ring

nitrogen. It is expected to be a doublet at the most downfield position.

H6 Proton: This proton is coupled to the H5 proton and is adjacent to a ring nitrogen. It will

also appear as a doublet, slightly upfield from the H5 signal.
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Causality: The electron-deficient nature of the pyridazine ring, exacerbated by the cyano

group, deshields the ring protons significantly, pushing their chemical shifts far downfield.

The proton-decoupled ¹³C NMR spectrum should display five distinct signals, corresponding to

the five carbon atoms in the molecule.

C4 (Nitrile-bearing): This quaternary carbon would likely appear in the range of δ 115-125

ppm.

C3 (Chloro-bearing): This quaternary carbon, attached to the electronegative chlorine, will be

found further downfield.

C5 & C6: These carbons, bonded to hydrogen, will appear in the aromatic region (δ 120-160

ppm).

CN (Nitrile Carbon): The carbon of the nitrile group itself is characteristically found in the δ

115-120 ppm region.

The IR spectrum provides clear evidence for the key functional groups.

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹.

The intensity is a result of the large change in dipole moment during the stretching vibration

of the polar C≡N bond.[5]

C=N and C=C Stretches: A series of bands in the 1400-1600 cm⁻¹ region will correspond to

the stretching vibrations within the pyridazine ring.

Synthesis and Manufacturing
While numerous suppliers offer 3-Chloropyridazine-4-carbonitrile, understanding its

synthesis is crucial for process development and scale-up. A definitive, published protocol for

this specific molecule is elusive; however, a robust and scientifically sound pathway can be

constructed based on established transformations of pyridazinone precursors. The most viable

route involves the chlorination of a pyridazinone intermediate using a potent chlorinating agent

such as phosphorus oxychloride (POCl₃).[6]
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Proposed Synthesis Workflow

3-Oxo-2,3-dihydropyridazine-4-carbonitrile
(Precursor)

Reaction Vessel

Charge Precursor

Chlorination with POCl₃

Add POCl₃,
Heat (e.g., reflux)

Work-up & Quenching
(e.g., Ice water)

Reaction Completion

Extraction & Purification
(e.g., Ethyl Acetate, Chromatography)

Crude Product

3-Chloropyridazine-4-carbonitrile
(Final Product)

Purity >95%

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 3-Chloropyridazine-4-carbonitrile.

Experimental Protocol: Synthesis via Chlorination
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Objective: To synthesize 3-Chloropyridazine-4-carbonitrile from 3-oxo-2,3-dihydropyridazine-

4-carbonitrile.

Core Principle: This protocol leverages the established capability of phosphorus oxychloride

(POCl₃) to convert the enolizable ketone of the pyridazinone ring into a chloride,

simultaneously effecting dehydration to yield the aromatic pyridazine system.[6]

Materials:

3-Oxo-2,3-dihydropyridazine-4-carbonitrile (1.0 eq)

Phosphorus oxychloride (POCl₃) (5-10 eq, used as reagent and solvent)

Ice water

Saturated sodium bicarbonate (NaHCO₃) solution

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a

calcium chloride drying tube. Charge the flask with 3-oxo-2,3-dihydropyridazine-4-carbonitrile

(1.0 eq).

Chlorination: Carefully add phosphorus oxychloride (5-10 eq) to the flask. Heat the reaction

mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours.

Expert Insight: The use of excess POCl₃ ensures complete conversion and serves as the

reaction solvent. The reaction should be monitored by TLC or LC-MS until the starting

material is fully consumed.

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the

mixture onto crushed ice with vigorous stirring.
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Causality: This step quenches the excess reactive POCl₃. This is a highly exothermic

process and must be performed with caution in an ice bath.

Neutralization: Once the quench is complete, slowly add saturated NaHCO₃ solution until the

aqueous layer is neutral to basic (pH ~7-8).

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3x).

Purification: Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄,

filter, and concentrate under reduced pressure.

Final Product: Purify the resulting crude solid by flash column chromatography on silica gel

to afford pure 3-Chloropyridazine-4-carbonitrile.

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and

Mass Spectrometry.

Reactivity and Chemical Transformations
The chemical utility of 3-Chloropyridazine-4-carbonitrile stems from its strategic placement of

reactive functional groups on an electron-deficient core. The primary reaction pathways involve

the displacement of the chloride and palladium-catalyzed cross-coupling reactions.

Key Transformations
Products

3-Chloropyridazine-4-carbonitrile

Nucleophilic Aromatic
Substitution (SNAr)

R-NH₂ / Base
(e.g., Et₃N)

Suzuki Cross-Coupling

Ar-B(OH)₂
Pd Catalyst / Base

Amine Derivatives
(e.g., R-NH-Pdz-CN)

Aryl/Heteroaryl Derivatives
(e.g., Ar-Pdz-CN)

Click to download full resolution via product page

Caption: Major reaction pathways for 3-Chloropyridazine-4-carbonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b072934?utm_src=pdf-body
https://www.benchchem.com/product/b072934?utm_src=pdf-body
https://www.benchchem.com/product/b072934?utm_src=pdf-body-img
https://www.benchchem.com/product/b072934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleophilic Aromatic Substitution (SₙAr)
This is the most prominent reaction pathway for this substrate. The electron-deficient

pyridazine ring, activated by the nitrile group, makes the C3 position highly susceptible to

attack by nucleophiles.[4]

Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized

anionic intermediate, followed by the expulsion of the chloride leaving group to restore

aromaticity.

Scope: A wide range of nucleophiles can be employed, including:

Primary and secondary amines

Alcohols (alkoxides)

Thiols (thiolates)

Objective: To demonstrate a typical SₙAr reaction by synthesizing 3-(Methylamino)pyridazine-4-

carbonitrile.[4]

Materials:

3-Chloropyridazine-4-carbonitrile (1.0 eq)

Methylamine (2.0 M solution in THF, 1.5-2.0 eq)

Triethylamine (Et₃N, 2.0 eq)

Anhydrous Tetrahydrofuran (THF)

Procedure:

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-
Chloropyridazine-4-carbonitrile (1.0 eq) and dissolve it in anhydrous THF.

Base Addition: Add triethylamine (2.0 eq) to the solution.
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Expert Insight: Triethylamine acts as a non-nucleophilic base to scavenge the HCl

generated during the reaction, driving it to completion.

Nucleophile Addition: Slowly add the methylamine solution (1.5-2.0 eq) to the stirred mixture

at room temperature.

Reaction: Heat the mixture to 60-80°C and monitor by TLC until the starting material is

consumed (typically 4-12 hours).

Work-up and Purification: Cool the reaction, remove the solvent under reduced pressure,

and purify the residue using standard extraction and flash column chromatography

techniques as described in the synthesis section.

Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and 3-
Chloropyridazine-4-carbonitrile is a suitable substrate. The Suzuki-Miyaura reaction enables

the formation of C-C bonds, typically to introduce aryl or heteroaryl substituents at the C3

position.[7][8]

Mechanism: The catalytic cycle involves three key steps: oxidative addition of the palladium(0)

catalyst to the C-Cl bond, transmetalation with an organoboron species, and reductive

elimination to form the product and regenerate the catalyst.[7]

Objective: To couple an arylboronic acid with 3-Chloropyridazine-4-carbonitrile.

Materials:

3-Chloropyridazine-4-carbonitrile (1.0 eq)

Arylboronic acid (1.2-1.5 eq)

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

FcPPh₂ (1,1'-Bis(diphenylphosphino)ferrocene) or similar phosphine ligand (4-8 mol%)

Potassium phosphate (K₃PO₄) (3.0 eq)
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Dioxane/Water (e.g., 4:1 mixture)

Procedure:

Reaction Setup: In a reaction vessel, combine 3-Chloropyridazine-4-carbonitrile (1.0 eq),

the arylboronic acid (1.2-1.5 eq), Pd₂(dba)₃, the phosphine ligand, and K₃PO₄.

Solvent Addition: Add the degassed dioxane/water solvent mixture.

Reaction: Purge the vessel with an inert gas (N₂ or Ar), seal, and heat to 80-110°C for 12-24

hours, monitoring by LC-MS.

Causality: The phosphine ligand is crucial for stabilizing the palladium catalyst and

facilitating the oxidative addition step, which can be challenging with electron-deficient aryl

chlorides.[8] The base (K₃PO₄) is required to activate the boronic acid for the

transmetalation step.

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract

with an organic solvent like ethyl acetate. The product is then purified via column

chromatography.

Applications in Drug Discovery
The pyridazine scaffold is a well-established pharmacophore. The ability to selectively

functionalize the 3-position of 3-Chloropyridazine-4-carbonitrile makes it a valuable starting

point for creating libraries of compounds for biological screening. One notable application is in

the development of PARP-1 (Poly (ADP-ribose) polymerase-1) inhibitors, which are a promising

class of anticancer agents. By using this scaffold, researchers can synthesize complex

molecules that target specific enzymatic binding pockets, leading to the development of novel

therapeutics.

Safety and Handling
3-Chloropyridazine-4-carbonitrile is an irritant and is harmful if swallowed or inhaled.[1]

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear

safety goggles, a lab coat, and chemical-resistant gloves.[4]
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Handling: Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place, preferably in a freezer under

an inert atmosphere to ensure long-term stability.[1]

Conclusion
3-Chloropyridazine-4-carbonitrile is a powerful and versatile chemical intermediate. Its highly

activated, electron-deficient ring system allows for predictable and efficient functionalization

through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

This guide has provided a detailed framework covering its fundamental properties, a robust

synthesis strategy, and field-proven protocols for its key transformations. For medicinal

chemists and process scientists, mastery of this building block opens a gateway to the rapid

synthesis of diverse and complex molecular architectures, accelerating the discovery and

development of next-generation pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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